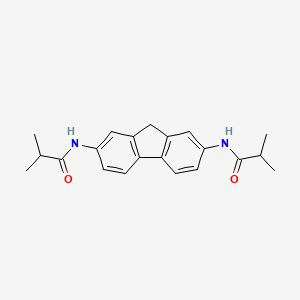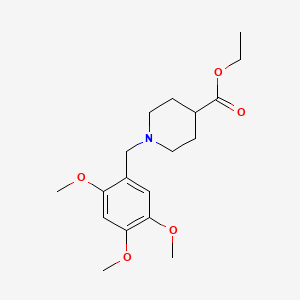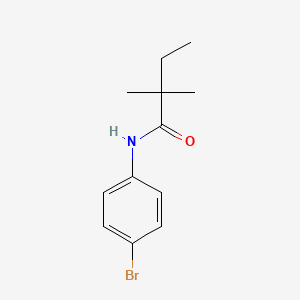
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide, also known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent reagent that is commonly used to label proteins, peptides, and other biomolecules for detection and analysis. The chemical structure of NBD-Cl consists of a nitrobenzene ring, a chloro substituent, and a carbonyl group, which makes it highly reactive and capable of forming covalent bonds with amino acid residues in proteins.
作用机制
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide reacts with amino acid residues in proteins, forming covalent bonds and labeling the protein with a fluorescent tag. The mechanism of this reaction involves the formation of an intermediate product, which then reacts with the amino acid residue to form a stable covalent bond. The resulting labeled protein can then be detected and analyzed using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that the labeling of proteins with N-(2-chloro-5-nitrophenyl)-3-oxobutanamide may alter their biochemical properties and affect their function. Therefore, it is important to carefully consider the experimental design and interpretation of results when using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research is its high sensitivity and specificity for labeling proteins and other biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to its use, including the potential for altering the biochemical properties of labeled molecules and the need for careful experimental design and interpretation of results.
未来方向
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and sensitivity of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide for detecting and analyzing proteins and other biomolecules. Another area of interest is the development of new biosensors and diagnostic tools that utilize N-(2-chloro-5-nitrophenyl)-3-oxobutanamide for the detection and analysis of disease biomarkers and other targets. Finally, there is also interest in using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in the development of new drugs and therapies for the treatment of various diseases and conditions.
合成方法
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with ethyl chloroformate, followed by reaction with ammonia to form the final product. Other methods involve the use of acyl chlorides or acid anhydrides as starting materials, which react with 2-chloro-5-nitroaniline to form N-(2-chloro-5-nitrophenyl)-3-oxobutanamide.
科学研究应用
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is widely used in scientific research for labeling and detecting proteins and other biomolecules. It is commonly used in fluorescence spectroscopy, which allows for the detection and measurement of fluorescence emissions from labeled molecules. N-(2-chloro-5-nitrophenyl)-3-oxobutanamide has been used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used in the development of biosensors and other diagnostic tools.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-9-5-7(13(16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAOCZRCLUJHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)